REACTION_SMILES
|
[CH3:21][C:22](=[O:23])[OH:24].[CH3:25][c:26]1[cH:27][cH:28][cH:29][cH:30][cH:31]1.[CH3:3][O:4][C:5](=[O:6])[O:7][CH3:8].[F:9][c:10]1[cH:11][c:12]2[c:17]([cH:18][cH:19]1)[CH2:16][C:15](=[O:20])[CH2:14][CH2:13]2.[H-:1].[Na+:2].[OH2:32]>>[C:5](=[O:6])([O:7][CH3:8])[C:16]1=[C:15]([OH:20])[CH2:14][CH2:13][c:12]2[cH:11][c:10]([F:9])[cH:19][cH:18][c:17]21
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC(=O)OC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C1CCc2cc(F)ccc2C1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1=C(O)CCc2cc(F)ccc21
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |